5-(Quinolin-3-yl)pyrrolidin-2-one
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Overview
Description
5-(Quinolin-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a quinoline moiety attached to a pyrrolidinone ring. This compound is of significant interest due to its potential biological activities and its role as a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Quinolin-3-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method typically involves the use of copper(II) acetate, potassium iodide, and Oxone in acetonitrile under an oxygen atmosphere at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: 5-(Quinolin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or pyrrolidinone rings.
Common Reagents and Conditions:
Oxidation: Copper(II) acetate, potassium iodide, and Oxone in acetonitrile.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Carboxylic acids and quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
5-(Quinolin-3-yl)pyrrolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Quinolin-3-yl)pyrrolidin-2-one involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog without the quinoline moiety, used in similar synthetic applications.
Quinolin-2-one: Another quinoline derivative with different biological activities.
Pyrrolidin-2,5-dione: Known for its anticonvulsant properties.
Uniqueness: 5-(Quinolin-3-yl)pyrrolidin-2-one is unique due to the combination of the quinoline and pyrrolidinone rings, which imparts distinct chemical reactivity and biological activity compared to its simpler analogs .
Properties
IUPAC Name |
5-quinolin-3-ylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13-6-5-12(15-13)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8,12H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKDKVZOUUHECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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